molecular formula C14H20N4O2S B2536816 4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415565-87-4

4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2536816
CAS No.: 2415565-87-4
M. Wt: 308.4
InChI Key: XVGQNBASARTOHK-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both pyrimidine and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2-methylpyrimidine, various functional groups can be introduced through substitution reactions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Coupling of the Two Rings: The final step involves coupling the pyrimidine and morpholine rings through a carbonyl linkage, possibly using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can occur, especially on the pyrimidine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets could make it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine: Lacks the sulfur atom, which could affect its reactivity and biological activity.

    4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)piperidine: Contains a piperidine ring instead of a morpholine ring, which might influence its chemical properties.

Uniqueness

The presence of both pyrimidine and morpholine rings, along with the sulfur atom in the thiomorpholine ring, makes 4-(2-Methylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine unique. These structural features could confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[4-(2-methylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-11-15-3-2-13(16-11)18-4-7-20-12(10-18)14(19)17-5-8-21-9-6-17/h2-3,12H,4-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGQNBASARTOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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